molecular formula C9H15N3 B1596761 1-Pyridin-2-ylbutane-1,4-diamine CAS No. 374064-05-8

1-Pyridin-2-ylbutane-1,4-diamine

Cat. No.: B1596761
CAS No.: 374064-05-8
M. Wt: 165.24 g/mol
InChI Key: JPEKECSPVXJPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Action Environment

The action of 1-Pyridin-2-ylbutane-1,4-diamine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound. Moreover, the presence of other molecules can impact the compound’s efficacy by competing for the same target or altering the target’s conformation .

Biochemical Analysis

Biochemical Properties

1-Pyridin-2-ylbutane-1,4-diamine is known to interact with various enzymes, proteins, and other biomolecules. It is a small molecule inhibitor of the histone methyltransferase enzyme EZH2. EZH2 is involved in the epigenetic regulation of gene expression and has been implicated in the development and progression of various cancers.

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-defined. It is known to interact with the enzyme EZH2

Preparation Methods

The synthesis of 1-Pyridin-2-ylbutane-1,4-diamine typically involves the reaction of pyridine derivatives with butane-1,4-diamine. One common method includes the use of Grignard reagents to introduce the butane chain onto the pyridine ring. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or nickel compounds .

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. These methods ensure the efficient production of the compound for various applications.

Chemical Reactions Analysis

1-Pyridin-2-ylbutane-1,4-diamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides, which may have different reactivity and applications.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: The amine groups can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Pyridin-2-ylbutane-1,4-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Pyridin-2-ylbutane-1,4-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-pyridin-2-ylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-6-3-4-8(11)9-5-1-2-7-12-9/h1-2,5,7-8H,3-4,6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEKECSPVXJPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377984
Record name 1-pyridin-2-ylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374064-05-8
Record name 1-(2-Pyridinyl)-1,4-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374064-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-pyridin-2-ylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pyridin-2-ylbutane-1,4-diamine
Reactant of Route 2
Reactant of Route 2
1-Pyridin-2-ylbutane-1,4-diamine
Reactant of Route 3
1-Pyridin-2-ylbutane-1,4-diamine
Reactant of Route 4
1-Pyridin-2-ylbutane-1,4-diamine
Reactant of Route 5
1-Pyridin-2-ylbutane-1,4-diamine
Reactant of Route 6
1-Pyridin-2-ylbutane-1,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.